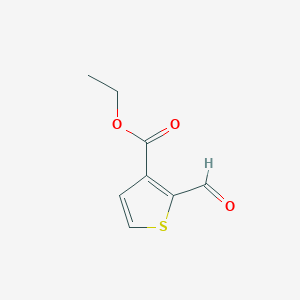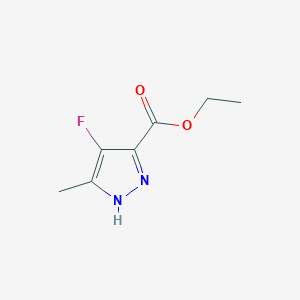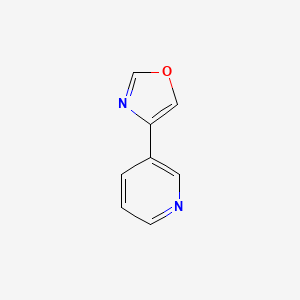
Manganese(II) perchlorate hydrate
Vue d'ensemble
Description
Manganese(II) perchlorate hydrate is an inorganic chemical compound with the formula Mn(ClO₄)₂·xH₂O. It exists in both an anhydrous form, which is white, and a hexahydrate form, which is rose-colored. This compound is highly hygroscopic and serves as a strong oxidizing agent .
Synthetic Routes and Reaction Conditions:
Hexahydrate Form: The hexahydrate can be synthesized by reacting manganese metal or manganese(II) carbonate with perchloric acid. The reaction is followed by the evaporation of the solution.
Anhydrous Form: To produce the anhydrous form, manganese(II) nitrate is reacted with dichlorine hexoxide at 5°C.
Industrial Production Methods:
- Industrial production typically involves the same synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to manganese dioxide.
Reduction: It can also participate in reduction reactions, although these are less common due to its strong oxidizing nature.
Substitution: The compound can undergo substitution reactions where the perchlorate ions are replaced by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Heating the hexahydrate form to 150°C results in its oxidation to manganese dioxide.
Reduction and Substitution: Specific reagents and conditions vary depending on the desired reaction and product.
Major Products:
Oxidation: Manganese dioxide (MnO₂).
Substitution: Various manganese salts depending on the substituting anion.
Applications De Recherche Scientifique
Manganese(II) perchlorate hydrate has a wide range of applications in scientific research:
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the etching of liquid crystal displays, critical electronics applications, and ore extraction.
Mécanisme D'action
The mechanism by which manganese(II) perchlorate hydrate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of manganese dioxide and other oxidation products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Iron(II) perchlorate
- Cobalt(II) perchlorate
- Nickel(II) perchlorate
Comparison:
- Oxidizing Strength: Manganese(II) perchlorate hydrate is a strong oxidizing agent, similar to its counterparts like iron(II) perchlorate and cobalt(II) perchlorate.
- Hydration Forms: Like this compound, these compounds also exist in various hydration states, affecting their physical properties and reactivity.
- Applications: While all these compounds are used in similar applications, this compound is particularly noted for its use in electronic and magnetic studies .
Propriétés
IUPAC Name |
manganese(2+);diperchlorate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Mn.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHKDVMMUBWIG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2MnO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703502 | |
| Record name | Manganese(2+) perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-57-4 | |
| Record name | Manganese(2+) perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(II) perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)











